molecular formula C13H19NO B2987324 N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide CAS No. 2305551-38-4

N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide

Cat. No.: B2987324
CAS No.: 2305551-38-4
M. Wt: 205.301
InChI Key: BTYGBDPJSALIOK-UHFFFAOYSA-N
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Description

N-(4-Tricyclo[43103,8]decanyl)prop-2-enamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide typically involves the reaction of a tricyclic decane derivative with prop-2-enamide under specific conditions. One common method involves the use of electrophilic activation of amides, which can be achieved using reagents such as LiHMDS and triflic anhydride . This reaction is characterized by its simplicity and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve complex interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

N-(4-tricyclo[4.3.1.03,8]decanyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-13(15)14-12-7-9-3-8-4-10(5-9)11(12)6-8/h2,8-12H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYGBDPJSALIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CC3CC(C2)C1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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